Binimetinib

概要

説明

ビニメチニブは、メクトビという商品名で販売されている抗がん剤です。様々な癌の治療に使用されます。 ビニメチニブは、腫瘍を促進するミトゲン活性化プロテインキナーゼ(MAPK)経路の中心的なキナーゼであるミトゲン活性化プロテインキナーゼキナーゼ(MEK)の選択的阻害剤です 。 この経路の不適切な活性化は、多くの癌で起こることが示されています .

準備方法

ビニメチニブの合成には、いくつかのステップが含まれます。

縮合反応: 2,3,4-トリフルオロ-5-ニトロ安息香酸とO-(2-tert-ブトキシエチル)ヒドロキシルアミンを縮合反応にかけます。

アミノ分解反応: 得られたN-(2-tert-ブトキシエチルオキシル)-2,3,4-トリフルオロ-5-ニトロベンズアミドをアンモニア水と反応させます。

環化反応: 生成されたN-(2-tert-ブトキシエチルオキシル)-2,4-ジアミノ-3-フルオロ-5-ニトロベンズアミドは、パールマン触媒の存在下で環化反応を受けます。

置換反応: 次に、生成物を4-ブロモ-2-フルオロ-1-ヨードベンゼンと反応させます。

メチル化と脱保護: 最後のステップには、ヨウ化メチルによるメチル化とリン酸による脱保護が含まれ、ビニメチニブが生成されます.

化学反応の分析

Biotransformation Pathways

Following oral administration of binimetinib, researchers have identified around 14 metabolites in plasma, which indicates multiple biotransformation pathways . The primary routes include:

Secondary pathways involve glucuronidation, oxygenation, and dehydrogenation of primary biotransformation products .

Metabolite Formation and Excretion

This compound's metabolic processes result in several metabolites, each with varying concentrations and routes of excretion .

Metabolites in Feces: An average of 62.3% of radioactivity is excreted via feces, including this compound and six identified metabolites . Unchanged this compound accounts for approximately 29.8% of the administered radioactive dose . The most abundant metabolites found in feces are M4 (ethane-diol cleavage product) and M15.9 (carboxylic acid from amide hydrolysis), accounting for 17.2% and 6.7% of the dose, respectively .

Metabolites in Urine: In urine, 14 metabolites and parent this compound have been identified . Unchanged this compound is the most abundant radioactive component, with a mean of 6.5% of the administered radioactive dose . Key metabolites in urine include M10.9 (direct glucuronide of this compound), M3 (AR00426032, N-demethylated this compound), and M10.2 (another direct glucuronide of this compound), accounting for 6.2%, 5.1%, and 4.2% of the dose, respectively .

Quantitative Analysis of Metabolites

The following table shows the amounts of metabolites observed in plasma following oral administration of this compound :

TABLE 4.

| Metabolite/participant | 5010‐00006 | 5010‐00020 | 5010‐00028 | 5010‐00034 | 5010‐00037 | 5010‐00039 | Mean | SD |

|---|---|---|---|---|---|---|---|---|

| AUC(0–24 h) ngEq × h/mL | ||||||||

| M8.0 | 9.70 | 1.50 | 41.0 | ND | 22.8 | 42.9 | 19.7 | 19.1 |

| M14.6 | 65.2 | 9.30 | 54.0 | 71.2 | 68.6 | 42.9 | 51.9 | 23.4 |

| M15.1 | 79.6 | 19.9 | 13.9 | 7.30 | 7.70 | 34.8 | 27.2 | 27.6 |

| M10.2 | 128 | 124 | 158 | 148 | 151 | 262 | 162 | 50.8 |

| M15.7 | 28.8 | 33.6 | 21.5 | 15.2 | 22.8 | 29.9 | 25.3 | 6.7 |

| M16.0 | 26.6 | 41.3 | 27.5 | 43.1 | 41.9 | 74.6 | 42.5 | 17.4 |

| M10.5 | 191 | 193 | 295 | 141 | 139 | 230 | 198 | 58.7 |

| M10.9 | ND | 16.8 | 14.5 | 15.7 | 23.8 | 47.5 | 19.7 | 15.7 |

| M18.9 | ND | 10.8 | 14.8 | 0.50 | 11.2 | 32.9 | 11.7 | 12.0 |

| M19.5 | 24.1 | 39.8 | 27.5 | 36.5 | 44.1 | 57.0 | 38.2 | 11.9 |

| M24.1 | 19.4 | 24.5 | 54.0 | 29.1 | 25.0 | 84.2 | 39.4 | 25.1 |

| M3 (AR00426032) | 232 | 176 | 238 | 155 | 184 | 322 | 218 | 60.5 |

| M15.9 | 172 | 158 | 283 | 190 | 199 | 314 | 219 | 63.9 |

| This compound | 2120 | 1630 | 1800 | 1530 | 1420 | 2050 | 1760 | 285 |

| M17.0 | 14.4 | 39.8 | 35.0 | 29.4 | 63.4 | 117.5 | 49.9 | 36.8 |

| M4 | 28.8 | 65.8 | 74.5 | 43.8 | 57.0 | 85.7 | 59.3 | 20.7 |

| % Radioactivity | ||||||||

| M8.0 | 0.30 | 0.10 | 1.30 | ND | 0.90 | 1.10 | 0.60 | 0.60 |

| M14.6 | 2.10 | 0.40 | 1.70 | 2.90 | 2.80 | 1.10 | 1.80 | 1.00 |

| M15.1 | 2.50 | 0.80 | 0.40 | 0.30 | 0.30 | 0.90 | 0.90 | 0.90 |

| M10.2 | 4.10 | 4.80 | 5.00 | 6.00 | 6.10 | 6.80 | 5.50 | 1.00 |

| M15.7 | 0.90 | 1.30 | 0.70 | 0.60 | 0.90 | 0.80 | 0.90 | 0.20 |

| M16.0 | 0.90 | 1.60 | 0.90 | 1.80 | 1.70 | 2.00 | 1.50 | 0.50 |

| M10.5 | 6.10 | 7.50 | 9.30 | 5.80 | 5.60 | 6.00 | 6.70 | 1.50 |

| M10.9 | ND | 0.70 | 0.50 | 0.60 | 1.00 | 1.20 | 0.70 | 0.40 |

| M18.9 | ND | 0.40 | 0.50 | 0.00 | 0.50 | 0.90 | 0.40 | 0.30 |

| M19.5 | 0.80 | 1.50 | 0.90 | 1.50 | 1.80 | 1.50 | 1.30 | 0.40 |

| M24.1 | 0.60 | 1.00 | 1.70 | 1.20 | 1.00 | 2.20 | 1.30 | 0.60 |

| M3 (AR00426032) | 7.40 | 6.80 | 7.50 | 6.30 | 7.40 | 8.40 | 7.30 | 0.70 |

| M15.9 | 5.50 | 6.10 | 9.00 | 7.80 | 8.00 | 8.20 | 7.40 | 1.30 |

| This compound | 67.7 | 63.1 | 57.2 | 62.4 | 57.2 | 53.6 | 60.2 | 5.10 |

| M17.0 | 0.50 | 1.50 | 1.10 | 1.20 | 2.60 | 3.10 | 1.70 | 1.00 |

| M4 | 0.90 | 2.60 | 2.40 | 1.80 | 2.30 | 2.20 | 2.00 | 0.60 |

Note: ND = Not Detected

Implications of this compound Metabolism

Understanding the metabolic pathways of this compound is crucial for several reasons:

-

Patient Stratification: Identifying patients with potential hepatic or renal impairments is essential to prevent higher-than-anticipated drug exposure .

-

Drug Interactions: this compound is metabolized by multiple UDP‐glucuronosyltransferase (UGT) enzymes, mainly UGT1A1, −1A3, 1A9, and 2B7, and cytochrome P450 (CYP) enzymes, mainly CYP1A2 and 2C19 . Therefore, drugs affecting these enzymes may alter this compound's efficacy and safety profile.

-

Safety Evaluation: While several metabolites were identified, they are unlikely to raise significant safety concerns, as most circulate at low levels relative to total drug-related radioactivity .

科学的研究の応用

Melanoma Treatment

Binimetinib has demonstrated significant efficacy in treating advanced melanoma:

- Combination Therapy : In the COLUMBUS trial, this compound combined with encorafenib showed a progression-free survival (PFS) of 14.9 months compared to 7.3 months with vemurafenib alone . This combination therapy has been particularly beneficial for patients with BRAF V600 mutations.

- Safety Profile : The therapy was well-tolerated, with manageable side effects compared to monotherapy options .

Colorectal Cancer

This compound's efficacy extends to colorectal cancer, especially in patients with BRAF mutations:

- Phase II Studies : Trials have explored this compound in combination with cetuximab for BRAF V600E-mutated colorectal cancer, showing promising results in terms of response rates and PFS .

- Targeted Therapy : The drug is being evaluated for its potential to enhance outcomes when combined with other agents targeting the MAPK pathway.

Non-Small Cell Lung Cancer (NSCLC)

The application of this compound in NSCLC has been investigated:

- Combination with Hydroxychloroquine : A Phase II trial assessed this compound alongside hydroxychloroquine in KRAS-mutant NSCLC, yielding stable disease in a subset of patients . However, overall response rates were modest.

- Systematic Reviews : Studies indicate variable efficacy in lung cancer treatment, highlighting a need for further research to establish definitive benefits .

Efficacy Data

The following table summarizes key findings from clinical trials involving this compound across different cancer types:

| Cancer Type | Combination Therapy | PFS (months) | Objective Response Rate (%) | Notable Findings |

|---|---|---|---|---|

| Melanoma | Encorafenib | 14.9 | 60-70 | Improved survival vs. vemurafenib |

| Colorectal Cancer | Cetuximab | Not specified | 30-40 | Effective in BRAF V600E mutations |

| Non-Small Cell Lung Cancer | Hydroxychloroquine | 1.9 | 11.1 | Limited overall response |

Case Study 1: Melanoma

A recent study reported that patients receiving the combination of encorafenib and this compound experienced significantly improved PFS compared to those on monotherapy with vemurafenib. The tolerability was favorable, indicating that this regimen could be a standard care option for advanced melanoma .

Case Study 2: Colorectal Cancer

In a trial involving patients with BRAF V600E-mutated colorectal cancer treated with this compound and cetuximab, some patients exhibited partial responses, suggesting that this combination may enhance therapeutic outcomes in this challenging subset of colorectal cancer .

作用機序

ビニメチニブは、ミトゲン活性化プロテインキナーゼキナーゼ(MEK)1および2の経口投与可能な阻害剤です。 ビニメチニブは、MEK1/2キナーゼの活性に結合して阻害し、増殖、生存、血管新生など、いくつかの重要な細胞活性を調節します 。 MEK1/2の阻害は、MEK1/2依存性エフェクタータンパク質と転写因子の活性化を防ぎ、成長因子介在性細胞シグナル伝達の阻害につながります .

類似化合物との比較

ビニメチニブは、MEK阻害剤として知られる薬物群の一部です。類似の化合物には以下が含まれます。

トラメチニブ: メラノーマの治療にダブラフェニブと組み合わせて使用される別のMEK阻害剤。

コビメチニブ: メラノーマの治療にベムラフェニブと組み合わせて使用されます。

セルメチニブ: 神経線維腫症1型の治療に使用されます.

ビニメチニブは、MEK1/2の特異的な阻害と、メラノーマおよびNSCLCにおける特定の変異の治療におけるエンコラフェニブとの併用における独自性があります .

生物活性

Binimetinib, also known as MEK162, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. It has been developed primarily for the treatment of various cancers, including melanoma and non-small cell lung cancer (NSCLC). This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, safety profile, and potential biomarkers for response.

This compound inhibits the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in cancers due to mutations in genes such as BRAF and NRAS. By inhibiting MEK1/2, this compound disrupts the downstream signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells.

Melanoma

This compound has shown significant efficacy in treating NRAS-mutated melanoma. A phase II study (NCT01320085) demonstrated that this compound effectively inhibited MAPK signaling in patients with NRAS and BRAF mutations. The study reported a decrease in phosphorylated ERK (pERK) levels post-treatment, indicating successful pathway inhibition .

Table 1: Patient Demographics and Treatment Outcomes

| Mutation Type | Dose (mg BID) | Patients Treated | Treatment Discontinued (%) | Objective Response Rate (%) |

|---|---|---|---|---|

| BRAF | 45 | 41 | 100 | TBD |

| BRAF | 60 | 25 | 92 | TBD |

| NRAS | 45 | 117 | 89 | TBD |

Note: TBD - To be determined based on further analysis.

Lung Cancer

In lung cancer, particularly NSCLC, the efficacy of this compound has been less pronounced. A systematic review identified that while some studies reported an objective response rate (ORR) of up to 75%, many found nonsignificant efficacy compared to traditional chemotherapy . The median progression-free survival (PFS) was reported at approximately 9.3 months, but significant adverse effects were noted.

Table 2: Summary of Clinical Trials on this compound in Lung Cancer

| Study Type | Number of Participants | ORR (%) | Median PFS (months) | Common Adverse Events |

|---|---|---|---|---|

| Systematic Review | 228 | Up to 75% | Up to 9.3 | Diarrhea, fatigue, nausea |

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events. In clinical trials, common side effects included:

- Dermatitis acneiform

- Nausea

- Diarrhea

- Fatigue

- Peripheral edema

Serious adverse events were reported in several studies, including cases of colitis and febrile neutropenia . Notably, ocular toxicities led to dose adjustments in some trials.

Case Studies

- Phase I Study : A phase I dose-escalation study established the maximum tolerated dose (MTD) at 60 mg BID but recommended a lower dose of 45 mg BID due to ocular toxicity .

- Combination Therapy : A study combining this compound with capecitabine demonstrated enhanced antitumor effects in biliary tract cancer patients who had previously undergone gemcitabine treatment .

Biomarkers for Efficacy

Research has identified potential biomarkers that may predict response to this compound treatment:

特性

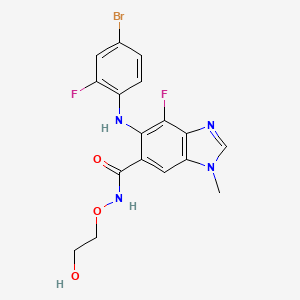

IUPAC Name |

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWZRVQXLIRSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209422 | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |

| Record name | Binimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

606143-89-9 | |

| Record name | ARRY 438162 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEK-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Binimetinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。